molecular formula C12H13NO8 B14065988 3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid CAS No. 102038-87-9

3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid

Cat. No.: B14065988
CAS No.: 102038-87-9
M. Wt: 299.23 g/mol
InChI Key: PCFFYQSPGPEFIC-UHFFFAOYSA-N
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Description

3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid is a complex organic compound that belongs to the class of hydroxybenzoic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid typically involves the reaction of 4,5-dihydroxybenzoic acid with bis(carboxymethyl)amine under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be scaled up by using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The purification of the compound is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

    Substitution: The aromatic ring of the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Nitro or halogenated derivatives of the compound.

Scientific Research Applications

3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of functional materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.

    Antimicrobial Activity: It can disrupt microbial cell membranes and inhibit the growth of bacteria and fungi.

    Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

    Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

    Salicylic Acid: Known for its use in acne treatment and as an anti-inflammatory agent.

    Protocatechuic Acid: Exhibits antioxidant and antimicrobial properties.

    Gentisic Acid: Used for its anti-inflammatory and analgesic effects.

    Gallic Acid: Known for its strong antioxidant activity and potential anticancer properties.

The uniqueness of this compound lies in its combination of carboxymethyl and dihydroxybenzoic acid groups, which confer distinct chemical reactivity and biological activities compared to other hydroxybenzoic acids.

Properties

CAS No.

102038-87-9

Molecular Formula

C12H13NO8

Molecular Weight

299.23 g/mol

IUPAC Name

3-[[bis(carboxymethyl)amino]methyl]-4,5-dihydroxybenzoic acid

InChI

InChI=1S/C12H13NO8/c14-8-2-6(12(20)21)1-7(11(8)19)3-13(4-9(15)16)5-10(17)18/h1-2,14,19H,3-5H2,(H,15,16)(H,17,18)(H,20,21)

InChI Key

PCFFYQSPGPEFIC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CN(CC(=O)O)CC(=O)O)O)O)C(=O)O

Origin of Product

United States

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